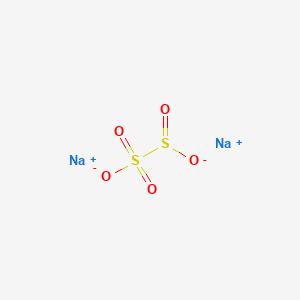

Sodium metabisulfite

Descripción general

Descripción

El metabisulfito de sodio, también conocido como pirosulfito de sodio, es un compuesto inorgánico con la fórmula química Na₂S₂O₅. Es un polvo blanco o blanco amarillento con un ligero olor a dióxido de azufre. Este compuesto se usa ampliamente como desinfectante, antioxidante y agente conservante .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El metabisulfito de sodio se puede sintetizar tratando una solución de hidróxido de sodio con dióxido de azufre. La reacción inicialmente forma sulfito de sodio, que luego reacciona con dióxido de azufre para producir metabisulfito de sodio : [ \text{SO}2 + 2 \text{NaOH} \rightarrow \text{Na}_2\text{SO}_3 + \text{H}_2\text{O} ] [ \text{SO}_2 + \text{Na}_2\text{SO}_3 \rightarrow \text{Na}_2\text{S}_2\text{O}_5 ]

Métodos de Producción Industrial: En entornos industriales, el metabisulfito de sodio se produce haciendo pasar gas dióxido de azufre a través de una solución de carbonato de sodio. La solución de bisulfito de sodio resultante se evapora luego para producir cristales de metabisulfito de sodio {_svg_3}.

Tipos de Reacciones:

Oxidación: El metabisulfito de sodio se puede oxidar a sulfato de sodio.

Reducción: Actúa como un agente reductor, reduciendo varios compuestos.

Sustitución: Puede reaccionar con ácidos para liberar gas dióxido de azufre.

Reactivos y Condiciones Comunes:

Oxidación: En presencia de agentes oxidantes como el peróxido de hidrógeno.

Reducción: Reduce compuestos como el yodo a yoduro.

Sustitución: Reacciona con ácido clorhídrico para producir dióxido de azufre.

Productos Principales:

Oxidación: Sulfato de sodio.

Reducción: Yoduro del yodo.

Sustitución: Gas dióxido de azufre.

Aplicaciones Científicas De Investigación

Química: El metabisulfito de sodio se utiliza como agente reductor en diversas reacciones químicas y como conservante en química analítica .

Biología: Se utiliza en la preservación de muestras biológicas y como antioxidante en diversos ensayos biológicos .

Medicina: El metabisulfito de sodio se agrega a los medicamentos que contienen adrenalina para evitar la oxidación. También se utiliza en el tratamiento de la anemia de células falciformes .

Industria: En la industria alimentaria, se utiliza como conservante y antioxidante en productos como el vino, los productos horneados y las frutas procesadas. También se utiliza en el tratamiento de agua para eliminar el cloro .

Mecanismo De Acción

El metabisulfito de sodio ejerce sus efectos principalmente a través de su capacidad de liberar dióxido de azufre, que actúa como un agente antimicrobiano y antioxidante. El dióxido de azufre inhibe el crecimiento de microorganismos y previene la oxidación de varios compuestos . En sistemas biológicos, puede alterar la excitabilidad celular al afectar los canales de sodio .

Compuestos Similares:

- Sulfito de sodio (Na₂SO₃)

- Bisulfito de sodio (NaHSO₃)

- Metabisulfito de potasio (K₂S₂O₅)

- Ditionato de sodio (Na₂S₂O₄)

- Tiosulfato de sodio (Na₂S₂O₃)

Comparación:

- Sulfito de sodio y bisulfito de sodio: Ambos son similares en sus propiedades reductoras, pero difieren en sus aplicaciones específicas y reactividad.

- Metabisulfito de potasio: Similar en función, pero se utiliza más en la industria del vino debido a su contenido de potasio.

- Ditionato de sodio: Un agente reductor más fuerte en comparación con el metabisulfito de sodio.

- Tiosulfato de sodio: Se utiliza principalmente en la fijación fotográfica y como antídoto para el envenenamiento por cianuro .

El metabisulfito de sodio se destaca por su versatilidad en diversas aplicaciones, desde la preservación de alimentos hasta usos industriales, lo que lo convierte en un compuesto único y valioso en múltiples campos.

Comparación Con Compuestos Similares

- Sodium sulfite (Na₂SO₃)

- Sodium bisulfite (NaHSO₃)

- Potassium metabisulfite (K₂S₂O₅)

- Sodium dithionite (Na₂S₂O₄)

- Sodium thiosulfate (Na₂S₂O₃)

Comparison:

- Sodium sulfite and sodium bisulfite: Both are similar in their reducing properties but differ in their specific applications and reactivity.

- Potassium metabisulfite: Similar in function but used more in the wine industry due to its potassium content.

- Sodium dithionite: A stronger reducing agent compared to sodium metabisulfite.

- Sodium thiosulfate: Used primarily in photographic fixing and as an antidote for cyanide poisoning .

This compound stands out due to its versatility in various applications, from food preservation to industrial uses, making it a unique and valuable compound in multiple fields.

Propiedades

Número CAS |

7681-57-4 |

|---|---|

Fórmula molecular |

H2NaO5S2 |

Peso molecular |

169.14 g/mol |

InChI |

InChI=1S/Na.H2O5S2/c;1-6(2)7(3,4)5/h;(H,1,2)(H,3,4,5) |

Clave InChI |

PBBIQKARZPPWID-UHFFFAOYSA-N |

Impurezas |

Sodium metabisulfite usually contains small amounts of sodium sulfite and sodium sulfate. |

SMILES |

[O-]S(=O)S(=O)(=O)[O-].[Na+].[Na+] |

SMILES canónico |

OS(=O)S(=O)(=O)O.[Na] |

Punto de ebullición |

Decomposes (NIOSH, 2016) Decomposes |

Color/Form |

White hexagonal crystals or powder White to yellowish crystals or powder. Colorless crystals White granular or powdered salt |

Densidad |

1.4 (NIOSH, 2016) Specific gravity: 1.4 at 25 °C/4 °C 1.4 g/cm³ 1.4 |

melting_point |

greater than 302 °F (Decomposes) (NIOSH, 2016) >302 °F (decomposes) >302°F (decomposes) >302°F (Decomposes) |

| 7681-57-4 7681-57-4; 7757-74-6 |

|

Descripción física |

Sodium metabisulfite appears as a white crystalline or powder solid with a slight sulfur odor. Toxic by inhalation . Strongly irritates skin and tissue. Noncombustible, but may decompose to emit toxic oxide fumes of sulfur and sodium when heated to high temperature. A corrosive acid when mixed with water. Used as a food preservative and as a laboratory reagent. DryPowder; Liquid; OtherSolid; PelletsLargeCrystals White crystals or crystalline powder WHITE POWDER. White to yellowish crystals or powder with a slight odor of sulfur. White to yellowish crystals or powder with an odor of sulfur dioxide. |

Pictogramas |

Corrosive; Irritant |

Números CAS relacionados |

18403-71-9 |

Vida útil |

On exposure to air and moisture is slowly oxidized to sulfate. |

Solubilidad |

54 % (NIOSH, 2016) Freely soluble in water, glycerol; slightly soluble in alcohol Soluble in ethanol 66.7 g/100 g water at 25 °C Very soluble in sodium bisulfite In water, 39.5 wt % at 20 °C; 41.6 wt% at 40 °C; 44.6 wt% at 60 °C ... Fairly soluble in glycerol Solubility in water, g/100ml at ml °C: 54 (good) 54% |

Sinónimos |

Disulfurous Acid Disodium Salt; Pyrosulfurous Acid Disodium Salt; Campden Tablets; Colorstrip Catalyst 100; Disodium disulfite; Disodium Metabisulfite; Disodium Pyrosulfite; Disodium Pyrosulfite (Na2S2O5); E 223; Fertisilo; NSC 158277; NSC 227243; So |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B152638.png)

![2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3](/img/structure/B152660.png)

![(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid](/img/structure/B152671.png)